molecular formula C24H18FeO2 10* B081798 Di(benzoylcyclopentadienyl) Iron CAS No. 12180-80-2

Di(benzoylcyclopentadienyl) Iron

Cat. No. B081798
CAS RN: 12180-80-2
M. Wt: 394.2 g/mol
InChI Key: RFFFQOLCTAEBMA-UHFFFAOYSA-N
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Description

Di(benzoylcyclopentadienyl) Iron, also known as 1,1’-Dibenzoylferrocene, has the molecular formula C24H18FeO2 and a molecular weight of 394.25 . It is also referred to by other synonyms such as Bis(benzoylcyclopentadienyl) Iron .


Synthesis Analysis

A paper published in Dalton Transactions discusses a strategy for the preparation of a series of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents . This could potentially be applied to the synthesis of Di(benzoylcyclopentadienyl) Iron.


Molecular Structure Analysis

The molecular structure of Di(benzoylcyclopentadienyl) Iron is represented by the SMILES string: O=C(C1=CC=CC1[Fe]C1C=CC=C1C(=O)C1=CC=CC=C1)C1=CC=CC=C1 . The compound has a molecular weight of 394.25 g/mol .


Chemical Reactions Analysis

A study in Dalton Transactions provides insights into the chemical reactions of ferricenium derivatives . The study reveals that the nature of the substituents on the cyclopentadienyl (Cp) ligands displays a more significant impact on the metal–ligand separations in the oxidized species than in their neutral analogs .


Physical And Chemical Properties Analysis

Di(benzoylcyclopentadienyl) Iron is a powder to crystal substance with an orange to brown color . It has a melting point of 103 °C and a density of 1.42 g/cm3 . It is soluble in toluene .

Scientific Research Applications

Material Science and Catalysis

  • Corrosion Inhibition: Spirocyclopropane derivatives have been explored for their potential as green and environmentally friendly corrosion inhibitors for mild steel in acidic solutions. Quantum mechanical calculations suggest that π-electrons in aromatic rings contribute to enhanced adsorption onto iron surfaces, leading to effective corrosion inhibition (Chafiq et al., 2020).
  • Organic Synthesis: Iron-catalyzed direct amination of benzyl alcohols has been reported, presenting a novel approach for the synthesis of benzylamines, crucial in pharmaceutically active compounds. This showcases the versatility of iron catalysis in facilitating sustainable chemical transformations (Yan, Feringa, & Barta, 2016).
  • Esterification: The esterification of primary benzylic C-H bonds with carboxylic acids has been achieved using iron(III) complexes, demonstrating the role of iron catalysis in the synthesis of benzyl esters under mild conditions (Lu et al., 2017).

Environmental Chemistry

  • Desulfurization of Fuels: Research has explored the use of iron chloride in redox ionic liquids for the desulfurization of fuels, highlighting the potential of iron-based catalysts in enhancing the removal of sulfur compounds from model oil, contributing to cleaner fuel technologies (Li et al., 2009).
  • Water Treatment: The synthesis and application of iron oxide nanoparticles for the adsorptive and reductive removal of contaminants from wastewater demonstrate the importance of iron-based materials in environmental remediation. These nanoparticles exhibit high efficiency in contaminant removal due to their surface chemistry and magnetic properties (Gupta & Gupta, 2005).

Safety And Hazards

The safety data sheet for Di(benzoylcyclopentadienyl) Iron does not classify it as a hazardous substance .

properties

IUPAC Name

cyclopenta-1,3-dien-1-yl(phenyl)methanone;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H9O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9H;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFFQOLCTAEBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1C(=O)C2=CC=CC=C2.[CH-]1C=CC=C1C(=O)C2=CC=CC=C2.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FeO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di(benzoylcyclopentadienyl) Iron

CAS RN

12180-80-2
Record name 1,1′-Dibenzoylferrocene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12180-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Dibenzoylferrocene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012180802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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